![molecular formula C15H28O3 B607457 2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol CAS No. 869298-31-7](/img/structure/B607457.png)
2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol
Descripción general
Descripción
This compound is an organic molecule with a complex structure. It contains a spiro[4.5]decane ring system, which is a type of cyclic compound where two rings share a single atom . The molecule also has a tert-butyl group and a methyl group attached to the spiro ring system, and an ethanol group attached to one of the carbon atoms in the ring .
Molecular Structure Analysis
The molecular formula of this compound is C18H35NO2 . It includes a spiro[4.5]decane ring system, a tert-butyl group, a methyl group, and an ethanol group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Unfortunately, specific information about these properties is not available from the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Biologically Active Compounds
Research has been conducted on the synthesis of biologically active compounds using a compound structurally related to 2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol. The intermolecular Ugi reaction was employed to produce two novel classes of compounds with good to excellent yields. Theoretical studies highlighted the impact of electron-donating and electron-withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).
Development of Enantiomerically Pure Spiroacetal Structures
A new approach to synthesize enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes was described. This method uses enantiomerically pure homopropargylic alcohols obtained from lithium acetylide opening of enantiomerically pure epoxides. This technique is applicable to more complex spiroacetal systems (Schwartz et al., 2005).
Assignment of Relative Configuration in Spiro[4.5]decanes
The study reported the relative configuration of various 1,4-diazaspiro[4.5]decanes, 1,4-oxazaspiro[4.5]decanes, and 1,4-dioxaspiro[4.5]decanes. Spectroscopic characterization, including 1H, 13C, 15N, and 17O NMR, was used to determine the stereochemistry of compounds with different substituents (Guerrero-Alvarez et al., 2004).
Applications in Renewable Energy and Industrial Solvents
Renewable Gasoline, Solvents, and Fuel Additives
A study highlighted the use of 2,3-Butanediol (2,3-BD), a renewable alcohol prepared from biomass sugars, for the production of renewable gasoline, solvents, and fuel additives. The dehydrated product of 2,3-BD exhibited properties comparable to high-octane gasoline and has potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent (Harvey et al., 2016).
Synthesis of Spiro Derivatives and Spectral Studies
A study focused on the synthesis of spiro derivatives including 6,10-dioxaspiro[4.5]decane-7,9-dione group and their spectral studies. The research also delved into the fluorescence spectra of the synthesized compounds in dilute ethanol, indicating their potential application in various industrial and scientific fields (Zeng & Wang, 2018).
Propiedades
IUPAC Name |
2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJLCLCUNHUSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



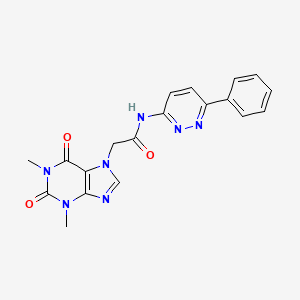
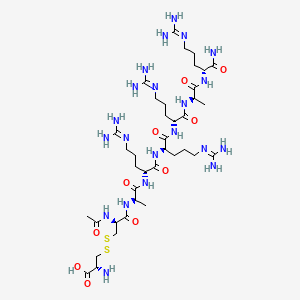
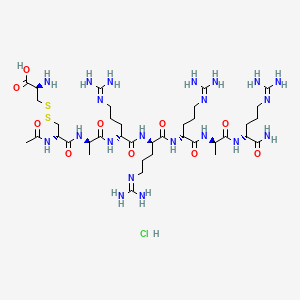
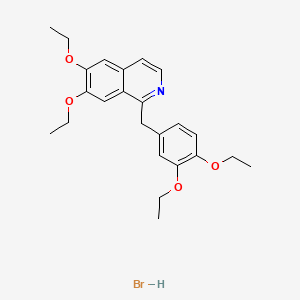
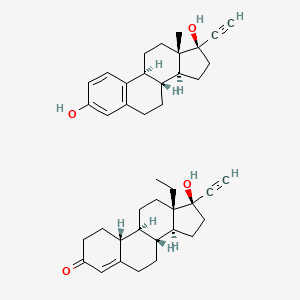
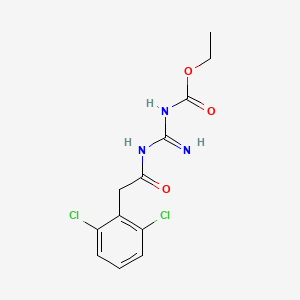
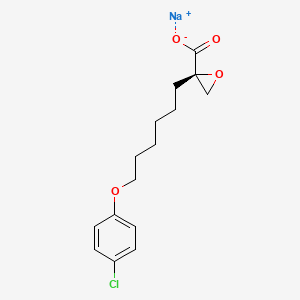
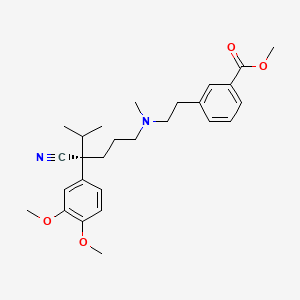

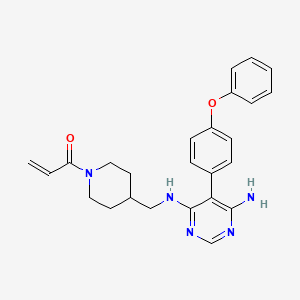
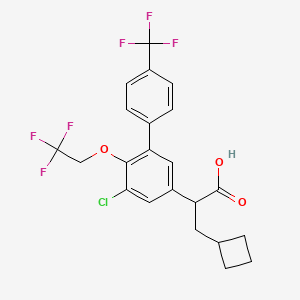
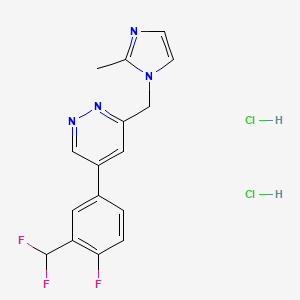
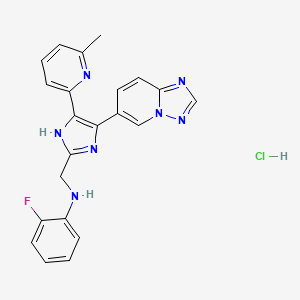
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)